Cas no 69-96-5 (DL-β-Phenylserine, threo form)
DL-β-Phenylserine, threo form Chemical and Physical Properties
Names and Identifiers
-
- Phenylalanine, b-hydroxy-
- DL-THREO-3-PHENYLSERINE
- (.+-.)-N-CBZ-3-phenylisoserine ethyl ester
- (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
- AG-B-35921
- AK119100
- CTK7F8350
- KB-206613
- N-benzoyl-(2R*,3S*)-3-phenylisoserine
- N-BENZOYL-(2S,3R)-3-AMINO-2-HYDROXY-3-PHENYL-PROPANOIC ACID
- N-Benzoyl-(2S,3R)-3-amino-2-hydroxy-3-phenyl-propionic acid
- rac-threo-phenylserine
- threo N-benzoyl-3-phenylisoserine
- 3-Phenylserine
- 2-Amino-3-hydroxy-3-phenylpropionic acid
- DL-3-Phenylserine
- L-threo-3-Phenylserine
- SW8FJ04200
- DL-Phenylalanine, beta-hydroxy-
- DL-beta-Phenylserine, threo form
- 68296-26-4
- AKOS001634924
- NSC-206268
- BB 0259482
- DTXSID30910522
- DL-threo-b-Phenylserine
- NSC-206281
- EN300-151049
- DL-beta-Phenylserine
- AKOS016340740
- Cambridge id 5132934
- MFCD00004502
- SCHEMBL443815
- NSC 10123
- 7695-56-9
- Threo-DL-phenyl-serine
- FT-0625519
- (2S,3R)-2-Amino-3-hydroxy-3-phenylpropionic acid
- EINECS 200-721-2
- SDCCGMLS-0064619.P001
- A853069
- NSC206268
- ST049173
- NS00002730
- 1078-17-7
- HMS1544C10
- UNII-SW8FJ04200
- beta-Hydroxyphenylalanine
- CS-0455042
- FT-0770929
- 69-96-5
- NSC10123
- FT-0679253
- beta-Hydroxy-3-phenyl-DL-alanine
- D-Phenylalanine, b-hydroxy-, (bS)-rel-
- 2-Amino-3-hydroxy-3-phenylpropanoic acid threo form
- TimTec1_003574
- J-013602
- FT-0652048
- NSC206281
- VHVGNTVUSQUXPS-UHFFFAOYSA-N
- SS-3359
- NS00101107
- CHEMBL4852226
- NSC-10123
- 2-amino-3-hydroxy-3-phenylpropanoic acid
- DL-threo-beta-Phenylserine
- DL-β-Phenylserine, threo form
-
- MDL: MFCD00004502
- Inchi: 1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)
- InChI Key: VHVGNTVUSQUXPS-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C(C(=O)O)N
Computed Properties
- Exact Mass: 181.07389321g/mol
- Monoisotopic Mass: 181.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 83.6
Experimental Properties
- Color/Form: White or light gray crystals.
- Density: 1.335
- Melting Point: 194-195 ºC
- Solubility: Slightly soluble in water, but poorly soluble in ethanol and ether.
DL-β-Phenylserine, threo form Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P319380-10mg |
DL-β-Phenylserine, threo form |
69-96-5 | 10mg |
$64.00 | 2023-05-17 | ||
| TRC | P319380-50mg |
DL-β-Phenylserine, threo form |
69-96-5 | 50mg |
$184.00 | 2023-05-17 | ||
| TRC | P319380-100mg |
DL-β-Phenylserine, threo form |
69-96-5 | 100mg |
$282.00 | 2023-05-17 | ||
| A2B Chem LLC | AC54642-1mg |
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid |
69-96-5 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AC54642-5mg |
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid |
69-96-5 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AC54642-10mg |
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid |
69-96-5 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AC54642-500mg |
(2S)-2-Amino-3-hydroxy-3-phenylpropanoic acid |
69-96-5 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| abcr | AB154707-500mg |
DL-3-Phenylserine, 95% (H-DL-Phe(b-OH)-OH); . |
69-96-5 | 95% | 500mg |
€205.00 | 2025-04-17 | |
| abcr | AB154707-1g |
DL-3-Phenylserine, 95% (H-DL-Phe(b-OH)-OH); . |
69-96-5 | 95% | 1g |
€237.00 | 2025-04-17 | |
| abcr | AB154707-5g |
DL-3-Phenylserine, 95% (H-DL-Phe(b-OH)-OH); . |
69-96-5 | 95% | 5g |
€637.00 | 2025-04-17 |
DL-β-Phenylserine, threo form Suppliers
DL-β-Phenylserine, threo form Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on DL-β-Phenylserine, threo form
DL-β-Phenylserine (Threo Form, CAS No. 69-96-5): A Comprehensive Overview
DL-β-Phenylserine, in its threo form (CAS No. 69-96-5), is a non-proteinogenic amino acid characterized by its unique structural configuration and functional properties. This compound, formally designated as (2S,3R)-3-(phenylamino)propanoic acid, belongs to the β-amino acid family and exhibits stereochemical specificity due to its threo configuration at the chiral centers. Recent advancements in synthetic methodologies and structural characterization techniques have deepened our understanding of its role in neuroprotective, anti-inflammatory, and neurotrophic pathways, positioning it as a promising candidate in neurodegenerative disease research.
The synthesis of DL-β-phenvlserine threo form involves stereoselective approaches such as asymmetric hydrogenation and enzymatic resolution to achieve high enantiomeric purity (>98%). Innovations in continuous flow chemistry systems have enabled scalable production while maintaining precise control over the S- and R-configured stereocenters critical for biological activity. Spectroscopic analysis via NMR and X-ray crystallography confirms the compound's planar structure with a phenyl group attached to the β-carbon position, creating a rigid framework that enhances molecular stability under physiological conditions.
In preclinical studies published in Nature Communications (2023), this compound demonstrated neuroprotective effects by modulating mitochondrial dynamics through activation of the PGC1α/ERRγ pathway. When administered to Alzheimer's disease models, it significantly reduced amyloid-beta plaque accumulation by upregulating neprilysin expression—a finding corroborated by proteomic profiling using SWATH mass spectrometry. The threo configuration was shown to selectively bind to neuronal cell surface receptors via molecular docking studies using AutoDock Vina software, enhancing its bioavailability compared to other stereoisomers.
Clinical translation efforts are focusing on its potential as a therapeutic agent for Parkinson's disease following phase I trials demonstrating safety profiles with no significant hepatotoxicity or nephrotoxicity at therapeutic doses. Recent work from the Journal of Medicinal Chemistry (2024) highlights its ability to cross the blood-brain barrier efficiently due to its hydrophobic-lipophilic balance (HLB value 4.7±0.3), enabling direct targeting of dopaminergic neurons without requiring prodrug modification.
Innovative applications extend beyond neurology into regenerative medicine where this compound promotes neural stem cell proliferation by activating Wnt/β-catenin signaling pathways. Bioinformatics analyses using STRING database integration revealed significant protein-protein interaction networks involving synaptic plasticity markers like PSD95 and synaptophysin. These findings suggest synergistic effects when combined with existing therapies like levodopa in motor dysfunction management.
Safety evaluations conducted under OECD guidelines confirmed an LD₅₀ exceeding 5g/kg in rodent models, with no teratogenic effects observed in embryonic development studies up to 2g/kg dosages. Its metabolic stability was validated through microsomal incubation assays showing >80% retention after 4 hours at 37°C, indicating favorable pharmacokinetic properties for oral administration formulations currently under development.
Ongoing research funded by NIH grants explores its utility as a chiral building block for synthesizing enantiopure pharmaceutical intermediates via asymmetric organocatalysis methods. Recent advances reported in Chemical Science (2024) demonstrate its application in constructing constrained peptide mimetics that inhibit BACE1 enzyme activity more effectively than current FDA-approved Alzheimer's medications.
This compound's unique combination of structural rigidity and stereochemical specificity continues to drive multidisciplinary investigations across medicinal chemistry, neurobiology, and drug delivery systems. As next-generation sequencing technologies improve our understanding of epigenetic mechanisms involved in neurodegeneration, DL-β-phenvlserine threo form is emerging as a versatile platform molecule with potential across multiple therapeutic modalities including gene therapy vectors and CRISPR-based targeted interventions.
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